Boc-L-beta-homoproline

描述

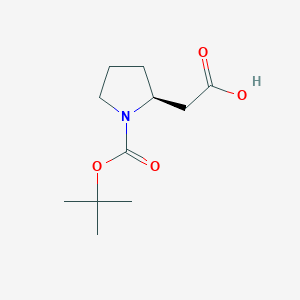

Boc-L-beta-homoproline is an amino acid derivative with the chemical formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide . This compound is used as a building block in the synthesis of various bioactive molecules, including inhibitors of human transglutaminase 2, an enzyme implicated in numerous inflammatory and fibrotic diseases .

准备方法

Synthetic Routes and Reaction Conditions: Boc-L-beta-homoproline is typically synthesized through chemical synthesis. One common method involves the protection of the amino group of L-beta-homoproline with a tert-butoxycarbonyl (Boc) group. This protection is achieved using tert-butyl dicarbonate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: Boc-L-beta-homoproline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Key Applications

1. Peptide Synthesis

- Cyclic Peptides : Boc-L-beta-homoproline is integral in synthesizing cyclic peptides, which are crucial for drug development due to their improved stability and bioactivity. For instance, cyclic peptides synthesized using this compound have shown significant inhibition of thrombin, a key enzyme in blood coagulation, with K_i values indicating high potency .

2. Pharmaceutical Development

- Neuropharmacology : The compound has been employed in designing novel pharmaceutical agents targeting specific receptors in the central nervous system. Its incorporation into peptide structures can enhance receptor affinity and resistance to enzymatic degradation .

3. Bioconjugation

- Drug Delivery Systems : this compound facilitates the attachment of biomolecules to drug carriers, improving the efficacy and selectivity of therapeutic agents. This application is particularly relevant in developing targeted therapies for diseases such as cancer .

4. Protein Engineering

- Stability and Functionality : The compound aids in modifying proteins to enhance their stability and functionality, which is essential for therapeutic proteins used in clinical settings. Studies have demonstrated that incorporating this compound into protein structures can significantly improve their resistance to proteolytic degradation .

5. Research in Chemical Biology

- Understanding Protein Interactions : this compound plays a crucial role in chemical biology research, allowing scientists to explore protein interactions and functions. This understanding can lead to breakthroughs in treatments for various diseases .

Case Study 1: Cyclic Peptide Development

A study demonstrated the synthesis of cyclic peptides using this compound, which exhibited high proteolytic stability and passive diffusion properties suitable for oral administration. These peptides were assessed for their ability to inhibit thrombin effectively, showcasing the compound's potential in drug development .

Case Study 2: Neuropharmacological Applications

In another investigation, this compound was substituted into the tetrapeptide endomorphin-1, resulting in increased μ-opioid receptor affinity and enhanced resistance to enzymatic hydrolysis. This modification led to a 20-fold increase in activity compared to its natural counterpart, highlighting its significance in neuropharmacology .

Data Tables

| Application Area | Specific Use Cases | Observations/Results |

|---|---|---|

| Peptide Synthesis | Cyclic peptide synthesis | High proteolytic stability; effective thrombin inhibition |

| Pharmaceutical Development | Neuropharmacological agents | Increased receptor affinity; enhanced stability |

| Bioconjugation | Drug delivery systems | Improved efficacy and selectivity |

| Protein Engineering | Therapeutic protein modification | Enhanced stability against proteolysis |

| Chemical Biology | Protein interaction studies | Insights into disease mechanisms |

作用机制

Boc-L-beta-homoproline exerts its effects primarily through its role as a building block in the synthesis of bioactive molecules. Inhibitors derived from this compound target human transglutaminase 2, an enzyme that catalyzes the modification of glutamine residues. This enzyme is involved in various cellular processes, including apoptosis, cell adhesion, and extracellular matrix formation . By inhibiting this enzyme, this compound derivatives can modulate these processes and potentially treat related diseases .

相似化合物的比较

L-beta-homoproline: The unprotected form of Boc-L-beta-homoproline.

N-t-BOC-cis-4-Fluoro-L-beta-homoproline: A fluorinated derivative with similar structural properties.

N-t-BOC-4-(Ethylene oxide)-L-proline: Another derivative with an ethylene oxide group.

Uniqueness: this compound is unique due to its Boc protection, which enhances its stability and reactivity in synthetic applications. This protection allows for selective reactions and the synthesis of complex molecules that would be challenging to achieve with unprotected L-beta-homoproline .

生物活性

Boc-L-beta-homoproline, also known as Boc-β-HoPro-OH, is a beta-amino acid derivative widely utilized in medicinal chemistry and biochemistry. Its unique structural characteristics allow it to serve as a versatile building block in peptide synthesis and the development of peptidomimetics. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.315 g/mol

- CAS Number : 56502-01-3

- Density : 1.046 g/cm³

- Boiling Point : 374.3 °C at 760 mmHg

- Flash Point : 180.2 °C

Biological Activity

This compound exhibits several biological activities that make it a subject of interest in pharmaceutical research:

- Peptide Synthesis : It is commonly used as a building block in the synthesis of peptides and peptidomimetics, providing structural diversity and enhancing the stability of peptides against enzymatic degradation .

- Inhibition Studies : Research has indicated that derivatives of this compound can exhibit inhibitory effects on various biological targets, including enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions where modulation of these enzymes is beneficial.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds derived from this compound, indicating its potential use in developing new antibiotics .

Case Studies

- Synthesis and Evaluation of Peptidomimetics :

- Antibiotic Development :

Comparative Table of Biological Activities

属性

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKIRLZWQQMIE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350915 | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56502-01-3 | |

| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。